molecular formula C18H21N3O B11612605 1-(2-phenoxyethyl)-3-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-imine

1-(2-phenoxyethyl)-3-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11612605
M. Wt: 295.4 g/mol
InChI Key: SGTXLCGRAAXWAS-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-3-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-imine is a synthetic organic compound with a complex structure It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxyethyl)-3-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-imine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-phenoxyethylamine and 2-isopropylbenzimidazole.

    Condensation Reaction: The 2-phenoxyethylamine is reacted with 2-isopropylbenzimidazole under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: The synthesis is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: This method can be employed to enhance the efficiency and safety of the synthesis process.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenoxyethyl)-3-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines; reactions are conducted under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound.

Scientific Research Applications

1-(2-phenoxyethyl)-3-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-imine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Materials Science: The compound is explored for its use in the development of new materials with unique properties.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: The compound is investigated for its potential use in industrial processes and products.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-3-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways: It may modulate specific signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-amino-2-phenoxyethyl)-4-(propan-2-yl)benzene: This compound shares structural similarities but differs in its functional groups and biological activity.

    (2-phenoxyethyl)(propan-2-yl)amine: Another related compound with distinct chemical properties and applications.

Uniqueness

1-(2-phenoxyethyl)-3-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-imine is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

1-(2-phenoxyethyl)-3-propan-2-ylbenzimidazol-2-imine

InChI

InChI=1S/C18H21N3O/c1-14(2)21-17-11-7-6-10-16(17)20(18(21)19)12-13-22-15-8-4-3-5-9-15/h3-11,14,19H,12-13H2,1-2H3

InChI Key

SGTXLCGRAAXWAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3

Origin of Product

United States

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